Antiviral Activity Against Hepatitis C Virus: Class-Level Potency
The compound belongs to a patented class of alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides which are claimed to show 'strong activity' against the hepatitis C virus [1]. The key structural determinant for this class-level activity is the presence of a (C1-C6)alkylsulfonyl substituent on the benzamide ring, a criterion met by the 3-methylsulfonyl group [1]. This activity is not universal to all thiazole benzamides; it is contingent on the specific sulfonyl substitution pattern as defined in the patent's Markush structure [1]. Direct quantitative head-to-head comparisons between the 3-methylsulfonyl isomer and its closest analogs (e.g., 4-methylsulfonyl, 2-methylsulfonyl, or des-ethyl variants) have not been identified in the permitted, publicly available primary literature for this specific CAS number.
| Evidence Dimension | Antiviral potency against Hepatitis C Virus |
|---|---|
| Target Compound Data | Qualitative: The compound class demonstrates 'strong activity'. The specific quantitative value (e.g., EC50) for CAS 880438-90-4 is not available in the accessed sources. |
| Comparator Or Baseline | Comparator: Des-ethyl analog (unsubstituted phenyl) or 4-methylsulfonyl positional isomer. Baseline: Unsubstituted thiazole benzamide. |
| Quantified Difference | Data not available for a direct quantitative comparison from a single permitted source. |
| Conditions | HCV antiviral assay (cell-based replicon or enzymatic); specific assay conditions not detailed for this individual compound in the accessed patent summary [1]. |
Why This Matters
For a user procuring this compound for antiviral research, the class membership in a patented series with claimed anti-HCV activity provides a basis for exploration, but the absence of a publicly available, comparator-derived EC50 value for this specific compound means its relative superiority within the class cannot be assumed without in-house head-to-head testing.
- [1] EA019357B1 Patent. Alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides and their use for the treatment of hepatitis C viral infection. Published 2014. View Source
